N-(2-ethyl-6-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-3-16-7-4-6-15(2)19(16)21-18(24)14-22-9-5-8-17(20(22)25)29(26,27)23-10-12-28-13-11-23/h4-9H,3,10-14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZVFRQEKNDEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-ethyl-6-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

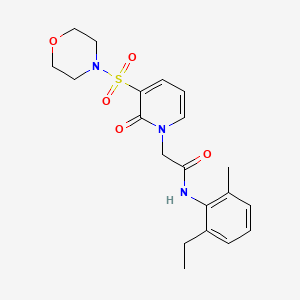

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a morpholinosulfonyl group attached to a pyridinone, which is known for various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The morpholino group is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in metabolic pathways relevant to disease processes.

- Receptor Modulation : The compound may act on various receptors involved in inflammation and pain pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of bacteria and fungi.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry reported that similar sulfonamide derivatives demonstrated effective antimicrobial activity against a range of pathogens, suggesting that the target compound may exhibit comparable properties .

- Anti-inflammatory Mechanism Investigation : A research article highlighted the ability of morpholino-containing compounds to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses. This suggests that the target compound could be beneficial in treating chronic inflammatory conditions .

- Toxicological Profile : The World Health Organization has evaluated similar compounds for their safety profiles. It was noted that while these compounds exhibit therapeutic potential, careful consideration must be given to their toxicity and environmental impact .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure that includes a morpholine ring, a pyridine moiety, and an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 320.4 g/mol. The presence of the morpholinosulfonyl group contributes to its biological activity, making it a subject of interest in drug development.

Medicinal Chemistry

N-(2-ethyl-6-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide has shown promise as a lead compound in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, particularly in the treatment of:

- Cancer : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways.

- Inflammatory Diseases : The morpholine and pyridine components may modulate inflammatory responses, indicating potential use in treating conditions like arthritis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The unique combination of functional groups in this compound could enhance its efficacy against bacteria and fungi, making it a candidate for further exploration in antibiotic development.

Neuropharmacology

The compound's ability to cross the blood-brain barrier (BBB) positions it as a potential treatment for neurological disorders. Investigations into its effects on neurotransmitter systems may reveal applications in managing conditions such as anxiety or depression.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the effectiveness of this compound against various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Inflammatory Response Modulation

In an investigation reported in Pharmacology Reports, researchers assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of structurally similar compounds found that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antibiotic candidate .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Activity: The morpholinosulfonyl group in the target compound distinguishes it from benzyl-substituted β1i inhibitors (e.g., Compounds 1–2 in ). Sulfonamides often enhance solubility and binding stability compared to alkyl/aryl groups .

Target Selectivity: Fluorinated derivatives like those in and target p38 MAP kinase, whereas pyridinone-based amides in inhibit immunoproteasomes. The target compound’s selectivity remains speculative without experimental data.

Synthetic Feasibility: The synthesis of morpholinone/acetamide hybrids is well-documented (e.g., ), suggesting feasible scalability for the target compound.

Binding Mechanism and Stability

Molecular dynamics (MD) studies on β1i inhibitors () reveal that non-covalent interactions with residues like Phe31 and Lys33 are critical for binding. The morpholinosulfonyl group in the target compound may engage in hydrogen bonding or π-stacking with these residues, analogous to the sulfonyl-containing inhibitors in . However, the bulky 2-ethyl-6-methylphenyl group could alter binding orientation compared to smaller substituents (e.g., benzyl or cyclohexyl in ) .

Pharmacokinetic and Solubility Considerations

- Morpholinosulfonyl vs.

- 2-Oxopyridinone Core: This scaffold is metabolically resistant to oxidation, enhancing in vivo stability over simpler heterocycles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

- Methodology : The synthesis of structurally related acetamides involves multi-step reactions with precise stoichiometric control. For example, acetyl chloride and Na₂CO₃ in CH₂Cl₂ under reflux conditions (3–24 hours) are commonly used for acetylation . Purification via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) followed by recrystallization (e.g., ethyl acetate) yields high-purity products (58% yield reported) . Key parameters include pH control, solvent polarity, and temperature to minimize side reactions like hydrolysis of the morpholinosulfonyl group.

Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity?

- Methodology :

- 1H/13C NMR : The aromatic protons (δ 7.16–7.69 ppm) and methyl groups (δ 1.21–2.14 ppm) in the 2-ethyl-6-methylphenyl moiety are diagnostic. The morpholinosulfonyl group shows distinct signals at δ 3.31–3.55 ppm (morpholine CH₂) and δ 2.86 ppm (sulfonyl-proximal CH) .

- IR : Stretching frequencies for the acetamide C=O (~1680–1700 cm⁻¹) and sulfonyl S=O (~1150–1350 cm⁻¹) confirm functional group integrity .

Q. What purification strategies mitigate byproducts in the final synthesis step?

- Methodology : Recrystallization from ethyl acetate or hexane/ethyl acetate mixtures effectively removes unreacted intermediates. For polar byproducts (e.g., sulfonic acids), ion-exchange chromatography or aqueous washes (pH-adjusted HCl) are recommended . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the morpholinosulfonyl group?

- Methodology : Computational studies (DFT/B3LYP/6-31G*) can model the electron-withdrawing effect of the sulfonyl group, which polarizes the pyridinone ring and enhances electrophilicity at the 3-position . Experimentally, substituent effects are probed via Hammett plots using analogs with electron-donating/withdrawing groups on the phenyl ring .

Q. What crystallographic techniques resolve ambiguities in molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals torsion angles between the morpholinosulfonyl and acetamide groups. For example, in related N-(4-chloro-2-nitrophenyl)acetamides, nitro groups deviate from the phenyl plane by 16.7°–160.9°, impacting π-stacking interactions . SCXRD data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 are standard .

Q. How can molecular docking predict binding affinities to biological targets?

- Methodology : Dock the compound into protein active sites (e.g., kinases) using AutoDock Vina. Parameterize the sulfonyl group’s partial charges via RESP fitting (Gaussian 09). Validate docking poses with MD simulations (AMBER force field, 100 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Asp86 in MAPK14) .

Q. What strategies reconcile discrepancies in biological activity data across studies?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular proliferation) using standardized protocols. For IC₅₀ variability, control for solvent effects (DMSO ≤0.1%), batch-to-batch compound purity (≥95% by HPLC), and cell line genetic drift . Meta-analyses of SAR data for analogs (e.g., substituent effects on logP) clarify structure-activity trends .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 58% yield under Na₂CO₃/acetyl chloride conditions, while other methods (e.g., acetic anhydride reflux) achieve lower yields (~40%) due to competing N-acetylation vs. O-acetylation pathways . Resolution: Optimize base strength (e.g., K₂CO₃ vs. Na₂CO₃) and monitor reaction progress via TLC.

- Biological Activity : Inconsistent IC₅₀ values may arise from assay conditions. Standardize using ATP concentration (e.g., 10 µM for kinase assays) and include positive controls (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.